molecular formula CHKNO B148715 Potassium cyanate CAS No. 590-28-3

Potassium cyanate

Cat. No.: B148715
CAS No.: 590-28-3
M. Wt: 82.123 g/mol
InChI Key: NRONKADYZCLPCM-UHFFFAOYSA-N
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Description

Potassium cyanate is an inorganic compound with the chemical formula KOCN. It is a colorless, crystalline solid that is soluble in water and slightly soluble in alcohol. This compound is used in various organic syntheses and industrial applications, including the preparation of urea derivatives, semicarbazides, carbamates, and isocyanates .

Mechanism of Action

Target of Action

Potassium cyanate (KOCN) is an inorganic compound that has a wide range of targets in biological systems . It has been found to interact with hemoglobin in human erythrocytes, reducing the percentage of sickled erythrocytes under certain conditions . It also has been used in veterinary medicine, where the cyanate salts and isocyanates can treat parasite diseases in both birds and mammals .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, in human erythrocytes, it prevents the sickling of hemoglobin during deoxygenization . This is achieved by the cyanate ion reacting with the N-terminal valine residues of the hemoglobin molecule, which inhibits the polymerization of deoxyhemoglobin S and thus prevents sickling .

Biochemical Pathways

This compound affects various biochemical pathways. It is involved in the detoxification of cyanate in the body, a process that is catalyzed by the enzyme cyanase . Cyanase converts cyanate to ammonia and carbon dioxide in a bicarbonate-dependent reaction . The resulting ammonia and carbon dioxide can then be assimilated into other compounds in the body .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it can be readily absorbed and distributed in the body. Its metabolism likely involves the action of the enzyme cyanase, as mentioned above .

Result of Action

The action of this compound results in various molecular and cellular effects. In human erythrocytes, it reduces the percentage of sickled cells, thereby alleviating the symptoms of sickle cell disease . In veterinary medicine, it can help treat parasite diseases in birds and mammals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action can be affected by the hydration status of the body . Furthermore, its reactivity suggests that it can interact with other chemicals in the body, potentially leading to different effects .

Biochemical Analysis

Biochemical Properties

Potassium cyanate interacts with various biomolecules in biochemical reactions. For instance, it has been found that cyanase, an enzyme present in many organisms, converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This indicates that this compound can participate in biochemical reactions involving enzymes like cyanase .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. For instance, it has been found that this compound can inhibit germination and early seedling growth in Arabidopsis . Plants containing cyanases exhibited resistance to this compound stress, suggesting that one role of cyanases in plants is detoxification .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. For instance, the cyanide ion, CN-, which is a part of this compound, can bind to the iron atom in cytochrome C oxidase in the mitochondria of cells . This acts as an irreversible enzyme inhibitor, preventing cytochrome C oxidase from doing its job, which is to transport electrons to oxygen in the electron transport chain of aerobic cellular respiration .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that the peaks attributed to cyanate in Raman spectra of aqueous solutions of this compound became less intense over time, while the peaks attributed to urea, carbamate, and carbonate enhanced greatly with the passage of time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on mice, it was found that the acute oral LD50s were determined to be between 9.9 and 11.8 mg/kg . The time to death was rapid and dose-dependent, and juvenile mice had a shorter mean time to death .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, cyanide, which is a part of this compound, is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium cyanate can be synthesized by heating urea with potassium carbonate at approximately 400°C. The reaction produces this compound and ammonium carbonate:

2OC(NH2)2+K2CO32KOCN+(NH4)2CO32 \text{OC(NH}_2\text{)}_2 + \text{K}_2\text{CO}_3 \rightarrow 2 \text{KOCN} + (\text{NH}_4)_2\text{CO}_3 2OC(NH2​)2​+K2​CO3​→2KOCN+(NH4​)2​CO3​

Alternatively, this compound can be prepared by oxidizing potassium cyanide at high temperatures in the presence of oxygen or easily reduced oxides, such as lead, tin, or manganese dioxide .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting urea with alkali hydroxides or carbonates at high temperatures. Another method involves the use of dimethyl sulfoxide or dimethyl formamide as solvents, which allows for the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Potassium cyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, lead dioxide, tin dioxide, manganese dioxide.

    Reducing Agents: Hydrogen, metals such as zinc.

    Substitution Reactions: Various organic compounds, including amines and alcohols, under controlled conditions.

Major Products:

Scientific Research Applications

Potassium cyanate has diverse applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness of Potassium Cyanate: this compound is preferred over sodium cyanate due to its higher solubility in water and greater availability in pure form. It is also less toxic compared to potassium cyanide, making it a safer alternative for various applications .

Properties

CAS No.

590-28-3

Molecular Formula

CHKNO

Molecular Weight

82.123 g/mol

IUPAC Name

potassium;cyanate

InChI

InChI=1S/CHNO.K/c2-1-3;/h3H;

InChI Key

NRONKADYZCLPCM-UHFFFAOYSA-N

Isomeric SMILES

C(#N)[O-].[K+]

SMILES

C(#N)[O-].[K+]

Canonical SMILES

C(#N)O.[K]

Color/Form

White, crystalline powder
Colorless crystals
Tetragonal crystals

density

2.056

melting_point

315 °C

590-28-3

Pictograms

Irritant

shelf_life

... /Unstable/ in presence of moisture ...
Slowly hydrolyzed to ammonia and potassium bicarbonate.

solubility

Very slightly sol in alcohol
In water, 6.3X10+5 mg/L @ 10 °C

Synonyms

KCNO
KNCO
KOCN
potassium cyanate
potassium cyanate, 13C,15N-labeled
potassium cyanate, 13C-labeled
potassium cyanate, 15N-labeled
potassium cyanate, 18O-labeled
potassium isocyanate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium cyanate
Customer
Q & A

A: Potassium cyanate acts primarily through carbamylation, a process where it modifies proteins by reacting with their amino groups, particularly the N-terminal amino acids and lysine residues. [, , ] This modification can alter protein structure and function. [, ] For instance, this compound carbamylates the N-terminal valine residues of hemoglobin, increasing its affinity for oxygen. [] This alteration impacts the oxygen-carrying capacity of red blood cells, potentially affecting oxygen delivery to tissues. [, ] In other contexts, carbamylation can lead to enzyme inactivation [, ] or influence protein aggregation, as observed with crystallins in the eye lens. []

A: * Molecular formula: KOCN* Molecular weight: 81.11 g/mol* Spectroscopic data: Infrared (IR) spectroscopy is commonly employed to identify this compound. [, ] Key IR absorption bands characteristic of the cyanate ion (OCN-) include a strong band around 2170 cm-1 (asymmetric stretching vibration) and a weaker band around 1300 cm-1 (symmetric stretching vibration). []

A: While not a traditional catalyst, this compound can participate in reactions as a reagent and influence reaction outcomes. For instance, it has been shown to catalyze the transformation of 4-oxazolin-2-ones into 1-(2-oxoalkyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-triones. [] This reaction likely proceeds through the formation of N-(2-oxo-4-oxazolin-3-ylcarbonyl)-N,N′-diphenylurea derivatives as intermediates. [] Furthermore, this compound serves as a reagent in various organic synthesis reactions, including the preparation of urea derivatives [, , , ] and carbamates. [, , ]

ANone: This specific area requires further research. Current literature primarily focuses on experimental studies.

ANone: this compound should be handled with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide detailed information on handling, storage, and potential hazards. As a general guideline, minimize exposure, wear appropriate personal protective equipment, and ensure proper ventilation when handling.

ANone: Research on this compound has largely focused on its in vitro effects. More detailed studies are needed to elucidate its ADME profile and establish its in vivo efficacy.

A: this compound has shown in vitro efficacy in inhibiting erythrocyte sickling at low concentrations (0.01-0.10 M). [] Animal studies have demonstrated its potential to induce chronic inflammation in the peritoneum when injected intraperitoneally. [] Further research, particularly well-designed clinical trials, is necessary to establish its therapeutic potential and assess its safety profile in humans.

ANone: Essential resources include access to chemical databases, synthetic laboratories equipped for organic and inorganic synthesis, spectroscopic techniques like IR and NMR for characterization, and potentially computational chemistry software for modeling studies. Collaboration with research groups specializing in protein chemistry, material science, or drug development would also be beneficial.

A: Research on this compound spans disciplines like chemistry, materials science, and biology. Its use in organic synthesis has implications for drug discovery and materials development. [, , , , , , ] Furthermore, understanding its interaction with biological systems, particularly its protein-modifying properties, holds relevance for biochemistry and potentially medicine. [, , , , ]

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